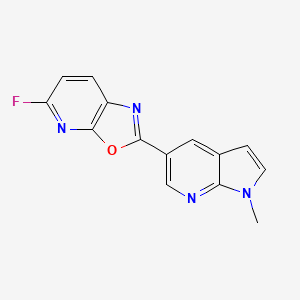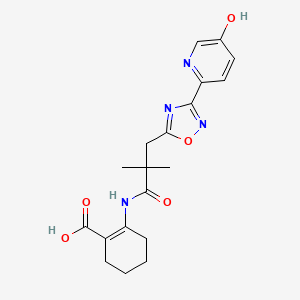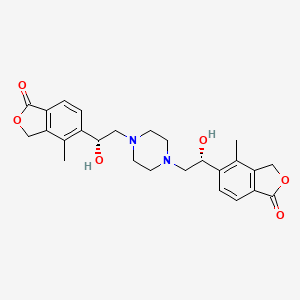![molecular formula C27H28FN3O2 B609167 4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile CAS No. 1560968-49-1](/img/structure/B609167.png)
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile
Vue d'ensemble
Description
ML399 est un inhibiteur de deuxième génération optimisé pour bloquer l’interaction entre la menine et les protéines de leucémie à lignées mixtes (MLL). Ce composé a été développé pour surmonter les limites du composé de première génération, ML227, qui présentait une instabilité métabolique, une puissance réduite et une activité pharmacologique indésirable . ML399 a été conçu selon une approche basée sur la structure afin d’améliorer son utilité dans les études mécanistiques in vivo .
Méthodes De Préparation
La synthèse de ML399 implique plusieurs étapes, qui commencent par l’identification de classes chimiques par le biais d’un criblage effectué par le Molecular Library Probe Production Network (MLPCN). Le processus comprend l’utilisation de pipéridines, qui ont joué un rôle déterminant dans la génération du composé de première génération . Les voies de synthèse et les conditions de réaction exactes de ML399 sont propriétaires et ne sont pas divulguées publiquement. Il est connu que l’approche de conception basée sur la structure a été utilisée pour optimiser les propriétés du composé .
Analyse Des Réactions Chimiques
ML399 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
ML399 a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme une sonde pour étudier l’interaction entre la menine et les protéines de leucémie à lignées mixtes.
Biologie : Il aide à comprendre les voies biologiques impliquées dans la leucémie.
Médecine : Il est utilisé dans le développement de stratégies thérapeutiques pour le traitement de la leucémie.
Industrie : Il est utilisé dans la production de produits chimiques de recherche et de sondes pour des études scientifiques
Mécanisme D'action
ML399 exerce ses effets en inhibant l’interaction entre la menine et les protéines de leucémie à lignées mixtes. Cette inhibition perturbe les voies moléculaires impliquées dans le développement et la progression de la leucémie. Le composé présente des effets puissants et sélectifs dans les cellules leucémiques, ce qui valide son mécanisme d’action spécifique .
Comparaison Avec Des Composés Similaires
ML399 est comparé à d’autres composés similaires, tels que ML227, qui était la sonde de première génération. ML399 est unique en raison de sa stabilité métabolique améliorée, de sa puissance accrue et de son activité pharmacologique améliorée. D’autres composés similaires comprennent divers dérivés de pipéridine qui ont été identifiés pendant le processus de criblage .
Propriétés
Numéro CAS |
1560968-49-1 |
|---|---|
Formule moléculaire |
C27H28FN3O2 |
Poids moléculaire |
445.53 |
Nom IUPAC |
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |
Clé InChI |
YLADDJNCJBCBJE-HHHXNRCGSA-N |
SMILES |
C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)





![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

